

The Structural and Functional Architecture of SARM1: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ARM1

Cat. No.: B2560592

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterile Alpha and Toll/Interleukin-1 Receptor (TIR) Motif-Containing Protein 1 (**SARM1**) has emerged as a central player in the regulated process of axonal degeneration, also known as Wallerian degeneration.[1] Its role as an NAD⁺ hydrolase positions it as a critical executioner of a conserved neuronal self-destruction pathway, making it a compelling therapeutic target for a range of neurodegenerative diseases and peripheral neuropathies.[2][3] This technical guide provides an in-depth exploration of the **SARM1** protein, with a particular focus on its structure, domains, and the intricate mechanisms that govern its function.

SARM1 Protein Structure and Domains

SARM1 is a multidomain protein that self-assembles into an octameric ring structure.[1][4] The protein's architecture is crucial for its autoinhibition in healthy neurons and its rapid activation in response to injury. The primary domains of **SARM1** are the N-terminal Armadillo/HEAT (ARM) repeat domain, two central Sterile Alpha Motif (SAM) domains, and a C-terminal Toll/Interleukin-1 Receptor (TIR) domain.[2][5]

The ARM Domain: The Autoinhibitory Gatekeeper

The N-terminal region of **SARM1** is composed of an Armadillo/HEAT (ARM) repeat domain, which functions as the primary regulator of **SARM1**'s enzymatic activity.[5] In its inactive state,

the ARM domain maintains **SARM1** in an autoinhibited conformation through intramolecular interactions with the TIR domain.^{[2][5]} This prevents the TIR domains from dimerizing and exerting their NAD⁺ hydrolase activity. The ARM domain contains an allosteric binding pocket that accommodates NAD⁺ in healthy neurons, further stabilizing the inhibited state.^[5]

The SAM Domains: The Oligomerization Hub

The two Sterile Alpha Motif (SAM) domains are responsible for the multimerization of **SARM1** into its characteristic octameric ring.^{[1][3]} This oligomerization is a prerequisite for the cooperative activation of the TIR domains. The SAM domains form a stable scaffold that brings the other domains into close proximity, allowing for the conformational changes required for activation.

The TIR Domain: The Executioner Enzyme

The C-terminal Toll/Interleukin-1 Receptor (TIR) domain harbors the intrinsic NAD⁺ hydrolase activity of **SARM1**.^[1] Upon axonal injury, a series of events leads to the activation of the TIR domain. This activation involves a conformational shift that allows the TIR domains to self-associate, forming a competent enzyme that rapidly depletes the cellular NAD⁺ pool.^[2] This depletion of NAD⁺ is a key event that triggers the downstream cascade leading to axonal fragmentation and degeneration.^[3]

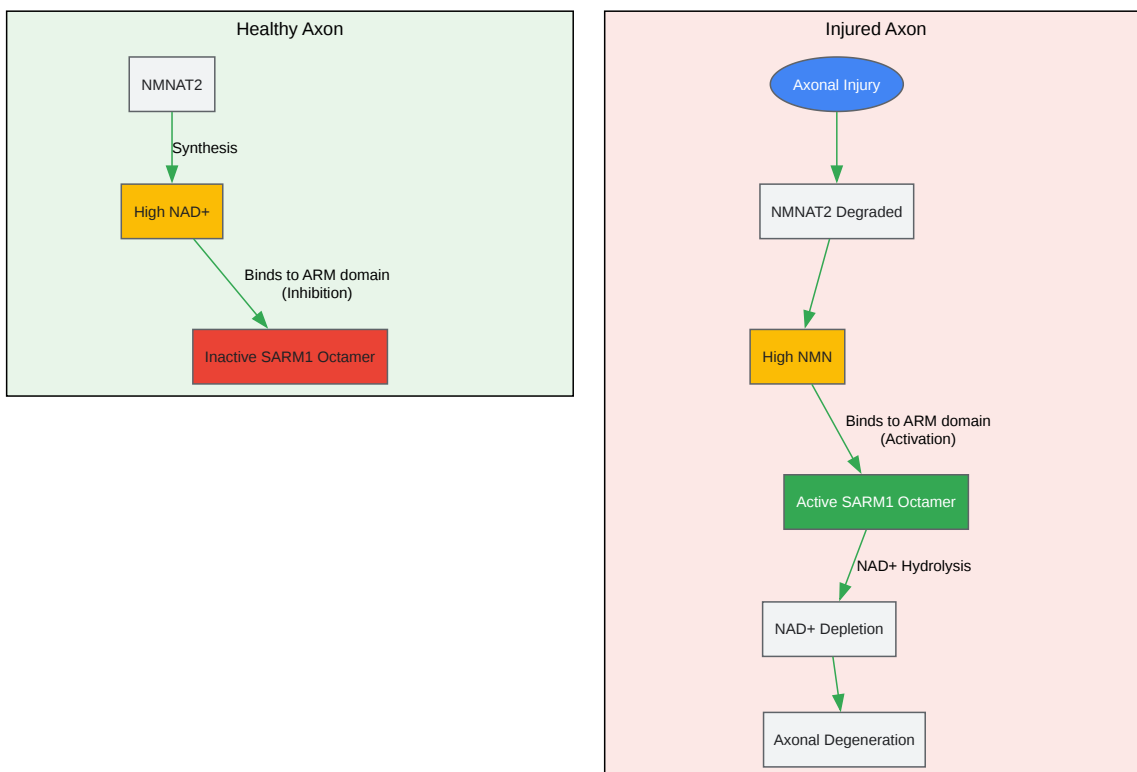
Quantitative Data

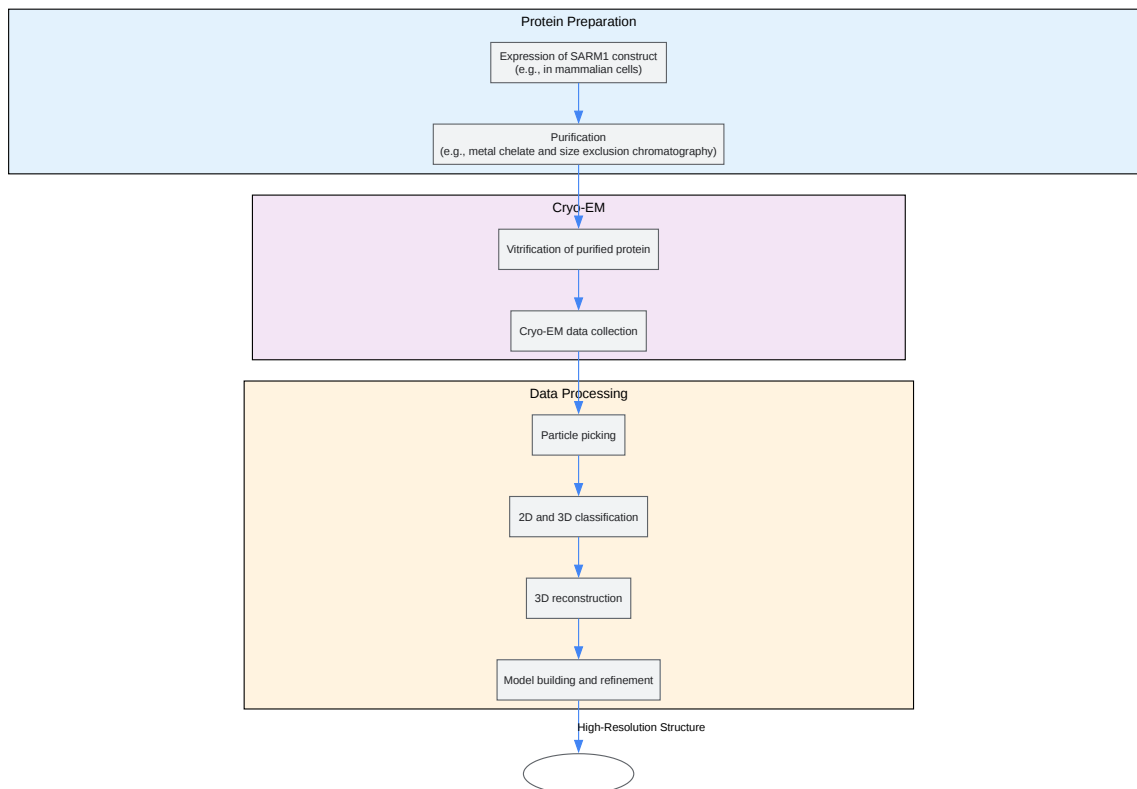
The following tables summarize key quantitative data for human **SARM1**.

Property	Value	Source
Full Gene Name	Sterile alpha and TIR motif containing 1	HPA[6]
Official Gene Symbol	SARM1	HPA[6]
Aliases	MyD88-5, SAMD2, SARM, hHsTIR	Wikipedia[1]
UniProt Accession	Q6SZW1	UniProt[7]
Amino Acid Count	724	UniProt[7]
Molecular Weight (Da)	80,247	UniProt[7]
Chromosome Location	17q11.2	Wikipedia[1]

SARM1 Signaling Pathway

The activation of **SARM1** is tightly regulated by the cellular levels of NAD⁺ and its precursor, nicotinamide mononucleotide (NMN).[8] In healthy neurons, the NAD⁺ biosynthetic enzyme NMNAT2 maintains a high NAD⁺/NMN ratio. Upon axonal injury, NMNAT2 is rapidly degraded, leading to an increase in the NMN/NAD⁺ ratio.[9] This shift allows NMN to displace NAD⁺ from the allosteric site on the ARM domain, triggering a conformational change that relieves the autoinhibition of the TIR domain.[10] The now-active TIR domains hydrolyze NAD⁺, leading to a catastrophic drop in cellular energy and subsequent axonal degeneration.[1] The activation of **SARM1** also appears to trigger downstream MAP kinase signaling cascades, suggesting a more complex role in the cellular response to injury.[1]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SARM1 - Wikipedia [en.wikipedia.org]
- 2. Structural basis for SARM1 inhibition and activation under energetic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. researchgate.net [researchgate.net]
- 6. SARM1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Structural and Functional Architecture of SARM1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2560592#arm1-protein-structure-and-domains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com